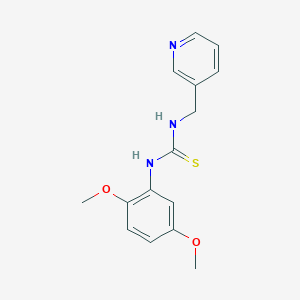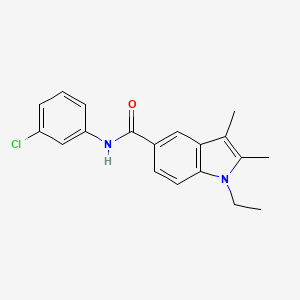
N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in the field of cancer research. CPTH has been shown to have potential therapeutic value in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Mécanisme D'action
CPTH inhibits the activity of HDAC by binding to its active site. HDAC is involved in the deacetylation of histones, which are proteins that are involved in the regulation of gene expression. By inhibiting the activity of HDAC, CPTH increases the acetylation of histones, which leads to changes in gene expression. These changes in gene expression can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of HDAC. In addition, CPTH has been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPTH in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, CPTH has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one of the limitations of using CPTH in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on CPTH. One direction is to investigate the potential therapeutic value of CPTH in the treatment of other types of cancer, such as pancreatic cancer and leukemia. Another direction is to investigate the potential use of CPTH in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to investigate the off-target effects of CPTH and to develop more specific inhibitors of HDAC.
Méthodes De Synthèse
CPTH can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclopropylamine with thiocarbonyl diimidazole to form N-cyclopropylcarbodiimide. The second step involves the reaction of N-cyclopropylcarbodiimide with 3-pyridinecarboxylic acid to form N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. The final step involves the purification of the compound using column chromatography.
Applications De Recherche Scientifique
CPTH has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. CPTH has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPTH has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(pyridine-3-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c15-9(7-2-1-5-11-6-7)13-14-10(16)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGMJNTWBZTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)

![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)

![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)


![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
